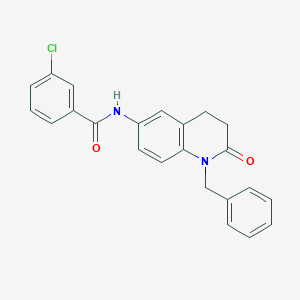

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c24-19-8-4-7-18(13-19)23(28)25-20-10-11-21-17(14-20)9-12-22(27)26(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14H,9,12,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPXZDYXVKALKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.

Formation of the Benzamide Moiety: The final step involves the acylation of the quinoline derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Amines, thiols, triethylamine, dichloromethane.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide exhibits anticancer properties . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:

- Cytotoxicity Studies : A study found that the compound inhibited cell growth significantly at concentrations as low as 5 µM against breast cancer cells.

Neuroprotection

The compound has shown promise in neuroprotective applications. In models of oxidative stress-induced neurotoxicity, it reduced cell death by approximately 70% at an optimal concentration of 10 µM. This suggests potential therapeutic applications for neurodegenerative diseases.

Diabetes Research

Investigations into the compound's effects on pancreatic β-cells under stress conditions revealed that it improved cell viability by over 80% compared to untreated controls. This highlights its potential role in diabetes management.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through a Pfitzinger reaction involving the condensation of an isatin derivative with an aromatic aldehyde.

- Benzylation : The quinoline core is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

- Amidation : The final step involves reacting the benzylated quinoline with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Anticancer Study : Evaluated efficacy against various cancer cell lines, showing significant inhibition at low concentrations.

- Neuroprotection Study : Demonstrated reduction in oxidative stress-induced cell death by approximately 70%.

- Diabetes Research : Improved pancreatic β-cell viability under stress conditions by over 80%.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share key structural features with the target molecule, differing in substituents or heterocyclic cores:

Key Observations :

- Electronic Effects : The 3-chloro substituent (electron-withdrawing) may stabilize the amide bond and influence receptor binding compared to 3-methoxy (electron-donating) analogs .

- Core Heterocycles: Benzothiazole derivatives (e.g., N-(Benzothiazol-2-yl)-3-chlorobenzamide) lack the fused tetrahydroquinolin ring, reducing conformational rigidity but enabling metal coordination (e.g., cobalt complexes) .

Analog-Specific Methods :

- Ethyl Analog : Replaces benzyl with ethyl during alkylation, yielding lower molecular weight and reduced steric hindrance .

- Benzothiazole Derivative: Synthesized via reaction of 3-chlorobenzoyl chloride with 2-aminobenzothiazole, followed by cobalt chloride treatment to form coordination complexes .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core , a benzyl group, and a chlorobenzamide moiety. The molecular formula is with a molecular weight of 332.82 g/mol. Its structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.82 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved via a Pfitzinger reaction using an isatin derivative and an aromatic aldehyde.

- Benzylation : The quinoline core is benzylated using benzyl bromide in the presence of a base.

- Amidation : The final step involves reacting the benzylated quinoline with 3-chlorobenzoyl chloride to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites. This includes potential inhibition of kinases and other enzymes involved in cellular signaling pathways.

- DNA Intercalation : The quinoline core allows for intercalation with DNA, potentially inhibiting replication and transcription processes.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

Anticancer Activity

Studies indicate that derivatives of tetrahydroquinolines exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines .

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Inhibitory activity against AChE has been reported with IC50 values indicating significant potency compared to standard drugs .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Further investigation is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Neuroprotective Properties : A study found that similar compounds inhibited AChE with IC50 values ranging from 0.08 μM to 0.14 μM, demonstrating greater efficacy than traditional treatments like rivastigmine .

- Anticancer Activity : Research indicated that tetrahydroquinoline derivatives could induce apoptosis in human cancer cell lines through modulation of signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process, starting with the formation of the tetrahydroquinoline core followed by amide coupling. Key steps include:

- Condensation reactions : Use 3-chlorobenzoic acid derivatives with a tetrahydroquinoline precursor under reflux conditions.

- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation .

- Optimization : Adjust temperature (60–100°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to maximize yield and purity. Monitor via TLC or HPLC .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using ¹H/¹³C NMR (e.g., δ 7.64–7.96 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H]+ expected at ~405.8 Da) .

- X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement (R-factor < 0.05) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) with HPLC monitoring .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).

- Cellular Pathways : Perform RNA-seq or proteomics on treated cell lines (e.g., cancer cells) to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) .

- Molecular Docking : Use AutoDock Vina to predict binding interactions with targets like β-tubulin or HDACs, validated by mutagenesis studies .

Q. How can structural-activity relationships (SAR) be explored to enhance potency or reduce toxicity?

- Methodology :

- Derivatization : Modify the benzyl or chlorobenzamide groups (e.g., introduce electron-withdrawing substituents) and test bioactivity.

- In Silico QSAR Models : Train models with datasets from analogs (e.g., tetrahydroquinoline derivatives) to predict IC50 values .

- Toxicity Profiling : Use zebrafish embryos or human hepatocyte models to compare parent compound and derivatives .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., T47D breast cancer cells) and protocols (e.g., MTT assay at 48 hrs).

- Batch Analysis : Verify compound purity (>95% by HPLC) and confirm dissolved concentration via LC-MS .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)-4-fluorobenzamide) to identify trends .

Methodological Considerations

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

- Tools :

- Molecular Dynamics (MD) : GROMACS for simulating binding stability over 100 ns trajectories.

- Pharmacophore Mapping : Phase (Schrödinger) to identify critical interaction motifs (e.g., hydrogen bonds with Tyr-15) .

Q. How can crystallographic data be leveraged to improve drug design?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.